9-(4-Nitrophenyl)-9H-carbazole
Overview
Description
9-(4-Nitrophenyl)-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole is a tricyclic aromatic heterocycle, which is known for its stability and unique electronic properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include carbazole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular signaling pathways .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
The pharmacokinetic properties of similar indole derivatives have been studied . These studies often involve determining how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The effects of similar indole derivatives have been studied extensively . These effects can vary widely, depending on the specific targets and pathways involved .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For example, the presence of certain chemicals in the environment can affect the activity of the compound, and changes in temperature or pH can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Nitrophenyl)-9H-carbazole typically involves the nitration of 9-phenylcarbazole. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitrophenyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(4-Nitrophenyl)-9H-carbazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: 9-(4-Aminophenyl)-9H-carbazole.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 9-(4-Nitrophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored the use of this compound derivatives in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
9-Phenylcarbazole: Lacks the nitro group, resulting in different reactivity and applications.
9-(4-Aminophenyl)-9H-carbazole: The amino group provides different chemical properties and potential biological activities.
9-(4-Methoxyphenyl)-9H-carbazole: The methoxy group alters the electronic properties and reactivity of the compound.
Uniqueness: 9-(4-Nitrophenyl)-9H-carbazole is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential applications. The nitro group allows for various chemical transformations, making it a versatile compound in synthetic chemistry and material science.
Properties
IUPAC Name |
9-(4-nitrophenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXAOCJQUZBID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347772 | |
Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-76-6 | |
Record name | 9-(4-Nitrophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 9-(4-Nitrophenyl)-9H-carbazole and how does this relate to its applications?
A1: this compound features a carbazole ring system linked to a nitrobenzene ring. [] This D-π-A structure (Donor-π bridge-Acceptor) is particularly interesting for applications in organic electronics, specifically as a potential component in organic photovoltaic devices. [] The carbazole unit acts as an electron donor, while the nitrobenzene group acts as an electron acceptor. This arrangement facilitates charge transfer upon light absorption, a crucial property for efficient solar cell materials.
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